molecular formula C21H26OS2 B14594780 Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- CAS No. 61173-89-5

Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-

Cat. No.: B14594780
CAS No.: 61173-89-5
M. Wt: 358.6 g/mol
InChI Key: BLBGKFIFDGPDIA-UHFFFAOYSA-N
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Description

Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is an organic compound with the molecular formula C21H26OS2. It is characterized by the presence of a cyclohexanol moiety attached to a propyl chain, which is further substituted with two phenylthio groups. This compound contains 26 hydrogen atoms, 21 carbon atoms, 1 oxygen atom, and 2 sulfur atoms . It is a tertiary alcohol with a hydroxyl group and two sulfide groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques would be essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents .

Major Products Formed

The major products formed from these reactions include ketones, alkanes, and substituted derivatives of the original compound. The specific products depend on the reagents and conditions used in the reactions .

Scientific Research Applications

Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and phenylthio groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]- is unique due to the presence of two phenylthio groups, which impart distinct chemical and physical properties. These groups influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various applications .

Properties

CAS No.

61173-89-5

Molecular Formula

C21H26OS2

Molecular Weight

358.6 g/mol

IUPAC Name

1-[1,1-bis(phenylsulfanyl)propyl]cyclohexan-1-ol

InChI

InChI=1S/C21H26OS2/c1-2-21(20(22)16-10-5-11-17-20,23-18-12-6-3-7-13-18)24-19-14-8-4-9-15-19/h3-4,6-9,12-15,22H,2,5,10-11,16-17H2,1H3

InChI Key

BLBGKFIFDGPDIA-UHFFFAOYSA-N

Canonical SMILES

CCC(C1(CCCCC1)O)(SC2=CC=CC=C2)SC3=CC=CC=C3

Origin of Product

United States

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